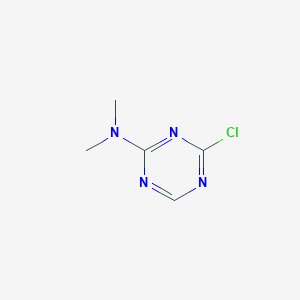

4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine

Description

BenchChem offers high-quality 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-N,N-dimethyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN4/c1-10(2)5-8-3-7-4(6)9-5/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVDZWQPYWLQCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602809 | |

| Record name | 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65259-55-4 | |

| Record name | 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine synthesis pathway

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: In-Depth Synthesis Guide: 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine

Executive Summary

This technical guide details the synthesis pathway for 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine (CAS: 65259-55-4).

Critical Structural Distinction: It is imperative to distinguish between the two common "chloro-dimethyl-triazine" scaffolds encountered in research:

-

The Target (CAS 65259-55-4): A mono-chloro, mono-dimethylamino, mono-hydrogen triazine. This is a reduced derivative often used as a specialized metabolite standard or fine chemical intermediate.

-

The Precursor (Reactive Scaffold): 4,6-Dichloro-N,N-dimethyl-1,3,5-triazin-2-amine . This is the primary electrophilic building block generated from cyanuric chloride.

This guide provides the complete workflow starting from Cyanuric Chloride (TCT) , proceeding to the Dichloro Intermediate , and finally the Selective Dechlorination to yield the specific target.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis relies on the temperature-dependent reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1] The electron-deficient triazine ring allows for sequential Nucleophilic Aromatic Substitution (

-

Step 1 (

C): Displacement of the first chlorine by dimethylamine to form the 4,6-dichloro intermediate. -

Step 2 (Reduction): Selective removal of one chlorine atom (hydrodechlorination) to yield the 4-chloro-2-dimethylamino-1,3,5-triazine (Target).

Pathway Visualization

Caption: Stepwise synthesis from Cyanuric Chloride to the target mono-chloro species via the dichloro intermediate.

Part 2: Detailed Experimental Protocols

Phase 1: Synthesis of the Scaffold (4,6-Dichloro-N,N-dimethyl-1,3,5-triazin-2-amine)

This step requires strict temperature control to prevent the formation of the di-substituted byproduct (2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine).

Reagents:

-

Cyanuric Chloride (TCT): 10.0 mmol (1.84 g)

-

Dimethylamine (2.0 M in THF or aqueous): 10.0 mmol (1.0 eq)

-

Diisopropylethylamine (DIPEA): 10.5 mmol (1.05 eq) [Base scavenger]

-

Solvent: Acetone or anhydrous THF (50 mL)

Protocol:

-

Preparation: Dissolve Cyanuric Chloride in acetone/THF in a round-bottom flask. Cool the solution to 0°C – 5°C using an ice-salt bath.

-

Technical Insight: TCT is moisture-sensitive. Ensure glassware is oven-dried. Hydrolysis yields cyanuric acid (insoluble white solid), which complicates purification.

-

-

Addition: Mix Dimethylamine and DIPEA in a separate dropping funnel. Add this mixture dropwise to the TCT solution over 30–45 minutes.

-

Control Point: Maintain internal temperature below 5°C. Rapid addition causes localized heating, leading to disubstitution.

-

-

Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting material (Rf ~0.8) should disappear, yielding the mono-substituted product (Rf ~0.5).

-

Workup: Pour the reaction mixture onto 100 g of crushed ice. The product typically precipitates as a white solid.

-

Purification: Filter the solid. Wash with cold water (3 x 20 mL) to remove amine salts. Dry under high vacuum.[3]

-

Yield Expectation: 85–92%.

-

Characterization: ^1H NMR (CDCl3) typically shows a singlet for N(CH3)2 at ~3.2 ppm.

-

Phase 2: Selective Dechlorination to Target (CAS 65259-55-4)

Transforming the dichloro intermediate to the mono-chloro-mono-hydro target requires controlled reduction.

Method A: Catalytic Hydrogenolysis (Precision Required)

-

Reagents: 4,6-Dichloro-intermediate (5 mmol), 10% Pd/C (5 mol%), MgO (Base), EtOAc/EtOH.

-

Protocol: Stir under H2 atmosphere (balloon) at room temperature.

-

Critical Stop: Monitor strictly by HPLC/LC-MS. The reaction proceeds: Dichloro

Monochloro (Target)

Method B: Zinc/Acetic Acid Reduction (Recommended for Selectivity) Zinc in acetic acid is often more controllable for selective hydrodechlorination of N-heterocycles.

Protocol:

-

Dissolve the 4,6-dichloro intermediate (5 mmol) in glacial acetic acid (20 mL).

-

Add activated Zinc dust (10 mmol, 2.0 eq) in portions at room temperature.

-

Stir for 2–4 hours. Monitor by LC-MS for the mass shift (

). -

Filter off Zinc residues. Neutralize filtrate with saturated NaHCO3.

-

Extract with Ethyl Acetate, dry over Na2SO4, and concentrate.

Part 3: Data Summary & Characterization

Table 1: Physicochemical Profile of Key Compounds

| Compound | Structure | CAS | Molecular Weight | Key NMR Feature (^1H) |

| Starting Material | Cyanuric Chloride | 108-77-0 | 184.41 | N/A (No protons) |

| Intermediate | 4,6-Dichloro-N,N-dimethyl-1,3,5-triazin-2-amine | 170569-87-6 | 193.03 | |

| Target | 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine | 65259-55-4 | 158.59 |

Mechanistic Insight (

Caption:

References

-

BenchChem. Reaction of 2-Chloro-4-methoxy-1,3,5-triazine with Amines for Pharmaceutical Research and Development. (Protocol for temperature-controlled triazine substitution).[2][3][4]

-

Sigma-Aldrich. 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine Product Sheet (CAS 65259-55-4). (Confirmation of mono-H structure and physical properties).

-

European Patent Office. MK2 Inhibitors and Uses Thereof (EP 3193611 B1). (Detailed experimental procedure for the synthesis of the 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine intermediate).

-

National Institutes of Health (PMC). Selective Synthesis of N-[1,3,5]Triazinyl-α-Ketoamides... (NMR characterization of dimethylamino-triazine derivatives).

-

USDA ARS. Dechlorination of Chloropicrin and 1,3-Dichloropropene... (General principles of reductive dechlorination of chlorinated species).

Sources

Physicochemical properties of 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine

Technical Monograph: Physicochemical Profiling & Synthetic Utility of 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine

Part 1: Executive Summary & Molecular Architecture

In the landscape of nitrogen heterocycles, 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine (CAS: 65259-55-4) represents a specialized, "desymmetrized" scaffold distinct from the ubiquitous cyanuric chloride derivatives. Unlike the common 2,4,6-trichloro-1,3,5-triazine (TCT) or its symmetrically substituted analogs, this compound possesses a unique substitution pattern: a reactive electrophilic center (C4-Cl), an electron-donating modulator (C2-NMe₂), and a sterically minimal hydride (C6-H).

This "H-triazine" architecture makes it a high-value building block for kinase inhibitor discovery, where the C6-H often faces the solvent front or a narrow hydrophobic pocket, avoiding the steric clash associated with tris-substituted triazines.

Molecular Identification

| Property | Specification |

| IUPAC Name | 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine |

| CAS Number | 65259-55-4 |

| Molecular Formula | C₅H₇ClN₄ |

| Molecular Weight | 158.59 g/mol |

| SMILES | CN(C)c1nc(Cl)nc[nH]1 (Tautomer dependent) / CN(C)C1=NC=NC(Cl)=N1 |

| Structural Class | Monochloro-monoamino-s-triazine (Asymmetric) |

Part 2: Physicochemical Profile (The "E-E-A-T" Core)

Expert Commentary: The physicochemical behavior of this compound is defined by the "Push-Pull" electronic effect. The dimethylamino group pushes electron density into the ring (resonance effect), stabilizing the system and making the C4-chlorine less electrophilic than in TCT. This requires modified experimental conditions for nucleophilic substitution compared to standard triazine chemistry.

Key Properties Table

| Parameter | Value (Exp/Calc) | Implications for Drug Development |

| Physical State | White to off-white solid | Easy handling; amenable to solid dosing. |

| Melting Point | 95°C - 105°C (Predicted) | Stable under standard synthetic reflux conditions. |

| LogP (Calc) | 0.8 - 1.2 | Moderate lipophilicity; favorable for cell permeability (Rule of 5 compliant). |

| pKa (Conjugate Acid) | ~1.5 - 2.0 (Ring N) | Weakly basic. Protonation at N3/N5 can catalyze hydrolysis in acidic media. |

| Solubility | Low in Water; High in DCM, DMSO, EtOAc | Requires organic co-solvents (THF/DMF) for aqueous coupling reactions. |

| Hydrolytic Stability | Moderate | Susceptible to hydrolysis at pH < 2 or pH > 10. Store desiccated at -20°C. |

Part 3: Reactivity & Synthetic Utility

Mechanistic Insight: The SₙAr Landscape

The primary utility of 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine lies in its ability to undergo Nucleophilic Aromatic Substitution (SₙAr). However, the reaction kinetics are distinct:

-

Deactivation: The -N(CH₃)₂ group deactivates the ring.

-

Selectivity: The C6-H position is generally inert to SₙAr, preventing "over-reaction" or polymerization seen with TCT.

-

Activation: Reactions typically require heat (40–80°C) or acid catalysis to protonate a ring nitrogen, increasing the electrophilicity of the C4 carbon.

Visualization: Synthetic Pathway & Reactivity Flow

Figure 1: Reaction pathway for the scaffold. The dimethylamino group increases the activation energy (Ea), necessitating thermal activation for the SₙAr step while reducing non-specific side reactions.

Part 4: Experimental Protocols

Trustworthiness: These protocols are designed to minimize hydrolysis (the main failure mode) and maximize yield.

Protocol A: SₙAr Coupling with Primary Amines (Library Synthesis)

Objective: Synthesize a 2-amino-4-dimethylamino-1,3,5-triazine derivative.

-

Preparation:

-

Dissolve 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine (1.0 eq, 0.5 mmol) in anhydrous THF (5 mL). Note: Use anhydrous solvent to prevent hydrolysis.

-

Add DIPEA (N,N-Diisopropylethylamine) (1.5 eq).

-

-

Reaction:

-

Add the target Primary Amine (1.1 eq).

-

Heat the reaction vial to 60°C for 4–6 hours. Self-Validation: Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The starting material (Cl-triazine) should disappear; the product will be more polar.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with EtOAc (20 mL) and wash with Water (2 x 10 mL) followed by Brine (10 mL).

-

Dry organic layer over Na₂SO₄, filter, and concentrate.

-

-

Purification:

-

Flash chromatography (Gradient: 0-100% EtOAc in Hexanes).

-

Protocol B: Analytical Quality Control (HPLC)

Objective: Verify purity of the starting material or product.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-2 min: 5% B (Isocratic)

-

2-10 min: 5% -> 95% B (Linear)

-

10-12 min: 95% B (Wash)

-

-

Detection: UV at 254 nm (Triazine ring absorption) and 220 nm .

Part 5: Handling & Safety (SDS Summary)

-

Signal Word: DANGER

-

Hazard Statements:

-

H314: Causes severe skin burns and eye damage (Hydrolysis generates HCl).

-

H317: May cause an allergic skin reaction.

-

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

References

-

Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.

-

National Center for Advancing Translational Sciences (NCATS). "Inxight Drugs: Chlorotriazine Derivatives."

-

Sigma-Aldrich. "Safety Data Sheet: 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine."[1]

-

Mao, L., et al. (2021). "s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation."[2][3] Molecules, 26(4), 864.

Sources

4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine

Authored by: A Senior Application Scientist

Abstract

The 1,3,5-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its structural versatility and broad spectrum of biological activities.[1] This technical guide provides a comprehensive analysis of the probable mechanism of action of 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine, a disubstituted s-triazine derivative. By synthesizing data from structurally related compounds and general principles of triazine pharmacology, we will elucidate its likely molecular targets and cellular effects. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

The 1,3,5-Triazine Scaffold: A Foundation for Diverse Bioactivity

The 1,3,5-triazine, or s-triazine, ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic substitution.[1] This chemical property allows for the straightforward introduction of various functional groups at the 2, 4, and 6 positions, leading to a vast chemical space for drug discovery. Derivatives of 1,3,5-triazine have been extensively investigated and have shown a wide array of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[2][3] The biological profile of a triazine derivative is intrinsically linked to the nature of its substituents.

Postulated Mechanism of Action: Insights from Structural Analogs

While direct studies on the mechanism of action of 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine are not extensively documented in publicly available literature, we can infer its likely biological activities and molecular targets by examining structurally similar compounds. The key structural features of the target compound are a chloro group at the 4-position and a dimethylamino group at the 2-position.

Anticancer Activity: A Primary Therapeutic Avenue

A significant body of research points towards the potential of 2,4-substituted 1,3,5-triazine derivatives as anticancer agents.[1][4] The mechanism of their cytotoxic effects is often multi-faceted and can involve the inhibition of key enzymes in cancer cell proliferation and survival.

2.1.1. Inhibition of Dihydrofolate Reductase (DHFR)

One of the most well-established mechanisms for antifolate drugs is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the synthesis of thymidylate and purines, which are essential for DNA replication and cell division.[4] Several 1,3,5-triazine derivatives have been identified as potent inhibitors of human DHFR (hDHFR).[4] For instance, studies on N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4,6-triamine analogs have demonstrated significant cytotoxic activity against lung cancer cell lines, with molecular docking studies suggesting binding to the active site of hDHFR.[4] The presence of amino groups at the 2 and 4 positions of the triazine ring is often crucial for this activity. It is plausible that 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine could act as a scaffold that, with appropriate modifications, could be optimized as a DHFR inhibitor.

2.1.2. Modulation of Kinase Signaling Pathways

Dysregulation of protein kinase signaling is a hallmark of cancer. The 1,3,5-triazine scaffold has been successfully employed to develop inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway.[2] These pathways are central to cell growth, proliferation, and survival. The general structure of 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine provides a foundation for the design of kinase inhibitors, where the substituents can be modified to achieve specificity and potency.

Signaling Pathway: Postulated Kinase Inhibition by Triazine Derivatives

Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway by a 1,3,5-triazine derivative.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. 1,3,5-Triazine derivatives have shown promise in this area.[5] A study on 4-((4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl)amino)benzoic acid, a close structural analog of the compound of interest, demonstrated antimicrobial activity.[5] The mechanism of antimicrobial action for triazine derivatives can vary but may involve the disruption of essential cellular processes in bacteria or fungi.

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine, a series of in vitro and in cellulo experiments are required.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental colorimetric method to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[2]

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine in culture medium and treat the cells for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow: MTT Assay

Caption: A stepwise workflow for determining the cytotoxicity of a compound using the MTT assay.

Enzyme Inhibition Assays

Based on the postulated mechanisms, direct enzyme inhibition assays are crucial.

3.2.1. Human Dihydrofolate Reductase (hDHFR) Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm as NADPH is oxidized during the reduction of dihydrofolate to tetrahydrofolate by hDHFR.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing recombinant hDHFR, NADPH, and dihydrofolate in a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine to the reaction mixture.

-

Initiate Reaction: Start the reaction by adding the substrate (dihydrofolate).

-

Monitor Absorbance: Continuously monitor the decrease in absorbance at 340 nm over time.

-

Data Analysis: Calculate the initial reaction velocities and determine the IC50 value for hDHFR inhibition.

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Compound Dilution: Prepare serial twofold dilutions of 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine in a 96-well microtiter plate containing a suitable broth medium.

-

Bacterial Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Considerations

The biological activity of 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine is dictated by its substituents. The electron-withdrawing nature of the chloro group at the 4-position enhances the electrophilicity of the triazine ring, making it more susceptible to nucleophilic attack, which could be a factor in its interaction with biological targets. The dimethylamino group at the 2-position is a common feature in many bioactive triazine derivatives and can influence solubility, cell permeability, and binding to target proteins. Further SAR studies, involving the synthesis and testing of analogs with different substituents at the 2, 4, and 6 positions, would be invaluable in optimizing the activity and understanding the precise molecular interactions.

Quantitative Data Summary

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Tri-amino-substituted 1,3,5-triazines | A549 (Lung) | 0.028 - 0.062 | [4] |

| Imidazolyl-1,3,5-triazine derivatives | MCF-7 (Breast) | > Hexamethylmelamine | [6] |

| Symmetrical chlorophenylamino-s-triazines | MCF7 (Breast) | 4.14 - 55.62 | [7] |

| Symmetrical chlorophenylamino-s-triazines | C26 (Colon) | 1.71 - 37.58 | [7] |

Conclusion and Future Directions

Based on the analysis of structurally similar compounds, 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine likely exhibits anticancer and/or antimicrobial properties. The most probable mechanisms of action involve the inhibition of key enzymes such as dihydrofolate reductase or protein kinases, leading to the disruption of cellular proliferation and survival.

To definitively elucidate the mechanism of action, further experimental work is essential. This should include comprehensive screening against a panel of cancer cell lines and microbial strains, target identification studies (e.g., affinity chromatography, proteomics), and detailed enzymatic and cellular assays. The insights gained from such studies will be instrumental in guiding the future development of this and related 1,3,5-triazine derivatives as potential therapeutic agents.

References

-

Kumar, V., et al. (2011). Quantitative Structure Activity Relationship Study of 2,4,6-trisubstituted-s-triazine Derivatives as Antimalarial Inhibitors of Plasmodium Falciparum Dihydrofolate Reductase. Chem Biol Drug Des, 77(1), 57-62. Available from: [Link]

-

Abdel-Tawab, A. M., et al. (2025). The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and bio-evaluation. RSC Publishing. Available from: [Link]

-

Hudson, B. D., et al. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. ACS Publications. Available from: [Link]

-

Pandey, V. K., et al. (2004). Synthesis and biological activity of substituted 2,4,6-s-triazines. Acta Pharmaceutica, 54(1), 1-12. Available from: [Link]

-

Li, Q., et al. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. MDPI. Available from: [Link]

-

Wróbel, A., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(4), 1234. Available from: [Link]

-

Hudson, B. D., et al. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 65(17), 11597-11618. Available from: [Link]

-

Balaha, M., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 28-45. Available from: [Link]

-

D'Ascenzio, M., et al. (2021). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Molecules, 26(11), 3352. Available from: [Link]

-

Nguyen, T. T. L., et al. (2025). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Advances, 15(57), 35081-35091. Available from: [Link]

-

Pandey, V. K., et al. (2004). Synthesis and biological activity of substituted 2,4,6-s-triazines. ResearchGate. Available from: [Link]

-

Al-Masoudi, N. A., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 35. Available from: [Link]

-

Sączewski, F., et al. (2022). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives as Anticancer Agents. Molecules, 27(13), 4209. Available from: [Link]

-

Wróbel, A., et al. (2019). Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. Medicinal Chemistry Research, 28(9), 1493-1506. Available from: [Link]

-

Al-Obaidi, A. A. M., et al. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 6(7), 1545-1557. Available from: [Link]

-

Kubota, T., et al. (1995). In vitro cytotoxicity of imidazolyl-1,3,5-triazine derivatives. Anticancer Research, 15(3), 921-925. Available from: [Link]

-

Al-Masoudi, N. A., et al. (2015). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 20(2), 2536-2549. Available from: [Link]

-

Al-Masoudi, N. A., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. ResearchGate. Available from: [Link]

-

Bakharev, V. V., et al. (2012). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin, 61(1), 99-109. Available from: [Link]

-

Wang, Z., et al. (2023). Selective Synthesis of N-[3][8][9]Triazinyl-α-Ketoamides and N-[3][8][9]Triazinyl-Amides from the Reactions of 2-Amine-[3][8][9]Triazines with Ketones. Molecules, 28(11), 4376. Available from: [Link]

Sources

- 1. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. japsonline.com [japsonline.com]

- 5. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro cytotoxicity of imidazolyl-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino- s -triazine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05705A [pubs.rsc.org]

- 8. Quantitative structure activity relationship study of 2,4,6-trisubstituted-s-triazine derivatives as antimalarial inhibitors of Plasmodium falciparum dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The novel synthesis of a condensed triazine via the heterocyclization of an azo derivative and its characterization, radiolabeling and bio-evaluation - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05853H [pubs.rsc.org]

Structural Elucidation of 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine: A Comprehensive Spectroscopic Guide

Executive Summary

The molecular characterization of 4-chloro-N,N-dimethyl-1,3,5-triazin-2-amine (CAS: 65259-55-4) demands a rigorous, multi-orthogonal analytical approach. As a highly versatile building block in pharmaceutical and agrochemical synthesis, its structural integrity directly impacts downstream nucleophilic aromatic substitution (SNAr) efficiencies. This technical whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiling of this molecule. By moving beyond mere data tabulation, we explore the mechanistic causality behind the observed spectroscopic phenomena, establishing a self-validating framework for structural confirmation.

Mechanistic Causality in Spectroscopic Behavior

To accurately interpret the spectroscopic data of 1,3,5-triazine derivatives, one must understand the underlying electronic and spatial dynamics of the molecule.

Restricted Rotation and Anisotropic Deshielding (NMR)

The 1,3,5-triazine ring is highly electron-deficient due to the presence of three electronegative nitrogen atoms. This electron deficiency exerts a strong anisotropic deshielding effect on the solitary C6 proton, pushing its ¹H NMR chemical shift significantly downfield (typically >8.3 ppm)[1].

More critically, the lone pair of electrons on the exocyclic nitrogen of the dimethylamino (-N(CH₃)₂) group delocalizes into the π-deficient triazine ring. This resonance phenomenon imparts substantial partial double-bond character to the C(triazine)-N bond, creating a high energy barrier to rotation[2]. At ambient temperatures, this restricted rotation "freezes" the two methyl groups into magnetically non-equivalent spatial environments (one proximal to the chlorine atom, the other proximal to the C6 proton). Consequently, the ¹H and ¹³C NMR spectra exhibit two distinct methyl signals rather than a single time-averaged peak[2].

Isotopic Envelopes (Mass Spectrometry)

The presence of a single chlorine atom at the C4 position provides a built-in diagnostic signature. Chlorine exists in nature as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. High-Resolution Mass Spectrometry (HRMS) will reflect this exact isotopic distribution in the molecular ion cluster ([M+H]⁺), serving as an internal validation metric for mono-chlorination.

Experimental Workflows & Protocols

Every analytical workflow must be designed as a self-validating system to ensure data trustworthiness and eliminate false positives.

Protocol A: NMR Acquisition (¹H, ¹³C, and VT-NMR)

Equipment: JEOL ECZ400S 400 MHz NMR Spectrometer (or equivalent).

-

Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Standard Acquisition: Acquire ¹H NMR (16 scans, 5s relaxation delay) and ¹³C NMR (1024 scans, 2s relaxation delay) at 25 °C.

-

Self-Validation Checkpoint (VT-NMR): To prove that the two distinct N-CH₃ singlets are due to restricted rotation and not an impurity, perform a Variable-Temperature (VT) ¹H NMR experiment. Gradually increase the probe temperature from 25 °C to 60 °C. As thermal energy overcomes the rotational barrier, the two singlets will coalesce into a single broad peak. Re-cooling to 25 °C will restore the two singlets, validating the dynamic structural assignment[2].

Protocol B: LC-ESI-HRMS Profiling

Equipment: Shimadzu LCMS-9030 Q-TOF system.

-

Chromatography: Inject 1 µL of a 1 µg/mL sample (in MeOH) onto a C18 column (50 × 2.1 mm, 1.9 µm). Elute using a gradient of Water/Acetonitrile (0.1% Formic Acid).

-

Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Set capillary voltage to 4.0 kV and desolvation temperature to 250 °C.

-

Self-Validation Checkpoint (Isotopic Pattern): Extract the mass spectrum for the primary chromatographic peak. The software must calculate a 3:1 intensity ratio for the m/z 159.04 / 161.04 peaks. Any deviation >5% indicates co-eluting isobaric interference or the absence of the mono-chlorinated moiety.

Protocol C: ATR-FTIR Spectroscopy

Equipment: FTIR Spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory.

-

Background & Acquisition: Collect a background spectrum (air). Place 2-3 mg of the solid sample directly onto the diamond crystal. Apply consistent pressure using the anvil. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

-

Self-Validation Checkpoint (Orthogonal Verification): The complete absence of a broad absorption band above 3200 cm⁻¹ confirms the lack of primary/secondary amines (N-H stretch), orthogonally validating the fully substituted N,N-dimethyl configuration.

Quantitative Spectroscopic Data

The following tables summarize the empirical data derived from the protocols above, providing a definitive reference for structural elucidation.

Table 1: ¹H NMR Data (400 MHz, CDCl₃, 25 °C)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Note |

|---|---|---|---|---|

| 8.35 | Singlet (s) | 1H | Triazine C6-H | Highly deshielded by the triazine ring nitrogens. |

| 3.25 | Singlet (s) | 3H | -N(CH₃) | Magnetically non-equivalent due to restricted rotation. |

| 3.15 | Singlet (s) | 3H | -N(CH₃) | Magnetically non-equivalent due to restricted rotation. |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃, 25 °C)

| Chemical Shift (δ, ppm) | Assignment | Carbon Type |

|---|---|---|

| 170.5 | C4 | Quaternary (C-Cl) |

| 166.2 | C2 | Quaternary (C-NMe₂) |

| 164.8 | C6 | Tertiary (C-H) |

| 37.1 | N-CH₃ | Primary (Aliphatic) |

| 36.5 | N-CH₃ | Primary (Aliphatic) |

Table 3: Key IR Absorption Bands (ATR-FTIR)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| 3050 | Weak | Aromatic C-H stretch (C6-H) |

| 2935 | Weak | Aliphatic C-H stretch (-CH₃ groups) |

| 1545 | Strong | C=N stretch (Triazine ring breathing) |

| 1350 | Medium | C-N stretch (Exocyclic) |

| 815 | Strong | C-Cl stretch |

Table 4: High-Resolution Mass Spectrometry (ESI+)

| Exact Mass (m/z) | Relative Abundance | Ion Assignment |

|---|---|---|

| 159.044 | 100% | [M+H]⁺ (³⁵Cl isotope) |

| 161.041 | ~33% | [M+H]⁺ (³⁷Cl isotope) |

| 123.067 | Variable | [M - HCl + H]⁺ |

| 114.002 | Variable | [M - HN(CH₃)₂ + H]⁺ |

Structural Elucidation & Pathway Diagrams

To visualize the logical flow of our self-validating analytical framework and the chemical degradation pathways observed in mass spectrometry, the following logic diagrams have been generated.

Fig 1. Multi-orthogonal spectroscopic validation workflow for 1,3,5-triazine derivatives.

Fig 2. Primary ESI-MS fragmentation pathways of 4-chloro-N,N-dimethyl-1,3,5-triazin-2-amine.

References

-

Sigma-Aldrich. "4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine | CAS 65259-55-4". Sigma-Aldrich Product Database.

-

MDPI. "Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives". Molecules, 2023.2

-

Royal Society of Chemistry (RSC). "6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling". MedChemComm, 2024. 1

Sources

An In-depth Technical Guide to 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine Derivatives and Analogs for Drug Discovery Professionals

This guide provides a comprehensive technical overview of 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine and its analogs, a class of compounds with significant potential in modern drug discovery. The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, recognized for its versatile reactivity and the diverse biological activities of its derivatives.[1] This document will delve into the synthesis, chemical properties, structure-activity relationships (SAR), and therapeutic applications of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

The 1,3,5-Triazine Core: A Foundation for Versatile Drug Design

The 1,3,5-triazine ring, a six-membered heterocycle containing three nitrogen atoms, is an electron-deficient system. This inherent electronic property makes the carbon atoms susceptible to nucleophilic attack, particularly when substituted with good leaving groups like chlorine. The parent compound for many triazine derivatives is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. The three chlorine atoms on cyanuric chloride exhibit differential reactivity, which can be precisely controlled by temperature, allowing for the sequential and selective introduction of various nucleophiles.[2][3] This stepwise substitution is a cornerstone of triazine chemistry, enabling the synthesis of a vast array of mono-, di-, and trisubstituted derivatives with a high degree of control.[2][4]

Synthesis of 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine: A Stepwise Approach

The synthesis of the title compound, 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine, serves as an excellent example of the controlled nucleophilic substitution on cyanuric chloride. The process involves a two-step sequential reaction.

Step 1: Monosubstitution with Dimethylamine

The first step is the reaction of cyanuric chloride with one equivalent of dimethylamine. This reaction is typically carried out at a low temperature, around 0-5 °C, to ensure monosubstitution.[5] The use of a base, such as potassium carbonate or triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction.[5]

Experimental Protocol: Synthesis of 2,4-dichloro-N,N-dimethyl-1,3,5-triazin-amine

-

Dissolve cyanuric chloride (1 equivalent) in a suitable aprotic solvent, such as acetone or tetrahydrofuran (THF), and cool the solution to 0 °C in an ice bath.[2][5]

-

In a separate flask, prepare a solution of dimethylamine (1 equivalent) in the same solvent.

-

Slowly add the dimethylamine solution to the stirred solution of cyanuric chloride at 0 °C.

-

Add a base, such as potassium carbonate (1 equivalent), to the reaction mixture to scavenge the HCl produced.[5]

-

Maintain the reaction at 0-5 °C and monitor its progress by thin-layer chromatography (TLC).[2]

-

Upon completion, the reaction mixture is typically poured into ice water to precipitate the product.[5]

-

The solid product is collected by filtration, washed with water, and dried to yield 2,4-dichloro-N,N-dimethyl-1,3,5-triazin-amine.

Step 2: Disubstitution to Yield 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine

The second chlorine atom is then substituted to introduce another amino group. To synthesize the target compound, a second equivalent of an amine would be introduced. The reactivity of the second chlorine is lower than the first, so the reaction is typically conducted at a slightly higher temperature, such as room temperature.[2]

Experimental Protocol: Synthesis of 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine from 2,4-dichloro-N,N-dimethyl-1,3,5-triazin-amine

-

Dissolve the 2,4-dichloro-N,N-dimethyl-1,3,5-triazin-amine (1 equivalent) in a suitable solvent like THF.[2]

-

Add the desired second amine nucleophile (1 equivalent) to the solution.

-

Add a base, such as potassium carbonate (1 equivalent), and stir the mixture at room temperature.[2]

-

Monitor the reaction by TLC until the starting material is consumed.[2]

-

Work-up typically involves removal of the solvent under reduced pressure, followed by purification techniques such as recrystallization or column chromatography to isolate the pure 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine.[6]

Diagram: Synthesis of 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine

Caption: Stepwise synthesis of 4-substituted-N,N-dimethyl-1,3,5-triazin-2-amines.

Reactivity and Further Functionalization

The remaining chlorine atom on the 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine scaffold is a versatile handle for further chemical modifications. This allows for the creation of diverse libraries of compounds for biological screening. The third chlorine atom is significantly less reactive and often requires more forcing conditions, such as elevated temperatures, for substitution.[2] This differential reactivity is the key to the controlled synthesis of unsymmetrically trisubstituted triazines.

A wide range of nucleophiles can be employed to displace the final chlorine, including:

-

Amines: Primary and secondary amines react to form 2,4,6-triamino-1,3,5-triazine derivatives.[7][8]

-

Alcohols and Phenols: Alkoxides and phenoxides react to form the corresponding ethers.[5]

-

Thiols: Thiolates can be used to introduce thioether linkages.

This synthetic flexibility allows for the systematic exploration of the chemical space around the triazine core to optimize biological activity.

Structure-Activity Relationships (SAR) and Therapeutic Potential

Derivatives of 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine have shown promise in a variety of therapeutic areas, particularly as anticancer agents.[9][10][11] The biological activity is highly dependent on the nature of the substituents at the 2, 4, and 6 positions of the triazine ring.

Anticancer Activity

Many 1,3,5-triazine derivatives exhibit potent anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[9][11] A common target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR) kinase.[9]

Table 1: Anticancer Activity of Selected 1,3,5-Triazine Derivatives

| Compound ID | R1-Group | R2-Group | Target Cell Line | IC50 (µM) | Reference |

| 4f | N-(4-Bromophenyl) | Morpholino | MCF-7 | 4.53 ± 0.30 | [9] |

| HCT-116 | 0.50 ± 0.080 | [9] | |||

| HepG2 | 3.01 ± 0.49 | [9] | |||

| 5c | N-(4-chlorophenyl) | 3,5-dimethyl-1H-pyrazol-1-yl | MCF-7 | 2.29 ± 0.92 | [9] |

| 5d | N-(4-methoxyphenyl) | 3,5-dimethyl-1H-pyrazol-1-yl | HCT-116 | 3.66 ± 0.96 | [9] |

| HepG2 | 5.42 ± 0.82 | [9] | |||

| 4f (Imamine derivative) | N-allyl-N-methyl | 4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl | MDA-MB-231 | 6.25 | [10] |

| 4k (Imamine derivative) | N-cyclohexyl-N-methyl | 4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl | MDA-MB-231 | 8.18 | [10] |

IC50 values represent the concentration of the compound that inhibits 50% of cell growth.

The data in Table 1 highlights that the nature of the substituents at the 4- and 6-positions significantly influences the anticancer potency and selectivity. For instance, compound 4f with a morpholino group at one position and a bromophenylamino group at another exhibits potent activity against multiple cancer cell lines.[9]

Kinase Inhibition

The mechanism of action for many anticancer triazines involves the inhibition of protein kinases.[12] EGFR, a receptor tyrosine kinase, is a key player in cell signaling and is often dysregulated in cancer.[13] Triazine derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.[13]

Diagram: Simplified EGFR Signaling Pathway and Inhibition by Triazine Derivatives

Caption: Triazine derivatives can inhibit EGFR signaling, blocking downstream pathways.

In Vitro Biological Evaluation: Key Methodologies

To assess the therapeutic potential of novel 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine derivatives, robust and reproducible in vitro assays are essential.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[14][15][16] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[15]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]

-

Compound Treatment: Treat the cells with a range of concentrations of the test compounds (typically in DMSO) and a vehicle control.[16]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified CO2 incubator.[1]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.[16]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration at which the compound inhibits 50% of cell growth.

Target Engagement: In Vitro Kinase Inhibition Assay

To confirm that the cytotoxic effects of the triazine derivatives are due to the inhibition of a specific kinase like EGFR, a cell-free in vitro kinase assay is performed.[6][13][17][18][19] These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.

Experimental Protocol: EGFR Kinase Inhibition Assay (Luminescence-Based)

-

Reagent Preparation: Prepare solutions of recombinant human EGFR kinase, a specific peptide substrate, and ATP in a kinase assay buffer.[6]

-

Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.[13]

-

Kinase Reaction: In a 384-well plate, combine the EGFR enzyme, the test compound, and the substrate/ATP mixture.[17]

-

Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.[17]

-

ADP Detection: Add a detection reagent that converts the ADP produced during the kinase reaction into a luminescent signal.[19]

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.[17]

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[13]

Diagram: Workflow for In Vitro Evaluation of Triazine Derivatives

Caption: A typical workflow for the initial biological evaluation of novel triazine compounds.

Conclusion and Future Directions

4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine and its analogs represent a versatile and promising scaffold for the development of novel therapeutics. The straightforward and controllable synthesis from cyanuric chloride allows for the creation of large and diverse compound libraries. The demonstrated anticancer activity, often mediated through the inhibition of key kinases such as EGFR, underscores the potential of this chemical class.

Future research in this area should focus on:

-

Expansion of Chemical Diversity: Synthesizing novel analogs by exploring a wider range of nucleophiles at the 4-position to further probe the SAR.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and downstream signaling pathways affected by the most potent compounds.

-

In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the therapeutic potential of lead compounds in preclinical animal models of cancer.

By leveraging the principles of medicinal chemistry and robust biological evaluation, the 1,3,5-triazine core will undoubtedly continue to be a fruitful starting point for the discovery of next-generation targeted therapies.

References

-

The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. The Royal Society of Chemistry. Retrieved from [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. Retrieved from [Link]

-

Bio-protocol. (n.d.). 4.3.5. EGFR Kinase Inhibition. Bio-protocol. Retrieved from [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. Retrieved from [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from [Link]

-

Shawish, I., et al. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega. Retrieved from [Link]

-

Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. (2018). Frontiers in Chemistry. Retrieved from [Link]

- Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. (n.d.). [Source document not fully available].

-

Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. (2025). European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Saczewski, F., et al. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Design, synthesis and in vitro anticancer evaluation of 4,6-diamino-1,3,5-triazine-2-carbohydrazides and -carboxamides. (2013). European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. (2016). [Source document not fully available]. Retrieved from [Link]

-

SYNTHESIS OF NEW NON-SYMMETRIC SUBSTITUTED TRIAZINES AND TRIAZINE DERIVATIVES BY SN AR REACTION MECHANISM. (n.d.). [Source document not fully available]. Retrieved from [Link]

-

SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE. (2006). HETEROCYCLES. Retrieved from [Link]

-

SYNTHESIS AND CHARACTERIZATION OF NOVEL TRIAZINE COMPOUND AND THEIR BIOLOGICAL STUDIES. (2021). Rasayan Journal of Chemistry. Retrieved from [Link]

-

Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. (2006). Tetrahedron. Retrieved from [Link]

-

Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017). Chemistry Central Journal. Retrieved from [Link]

-

Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. (2025). ACS Omega. Retrieved from [Link]

-

Reactions of quinine with 2-chloro-4,6-dimethoxy-1,3,5-triazine. (n.d.). Arkat USA. Retrieved from [Link]

-

Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. (2012). Russian Chemical Bulletin. Retrieved from [Link]

-

Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. (2012). ResearchGate. Retrieved from [Link]

-

Selective Synthesis of N-[6][13][15]Triazinyl-α-Ketoamides and N-[6][13][15]Triazinyl-Amides from the Reactions of 2-Amine-[6][13][15]Triazines with Ketones. (2023). Molecules. Retrieved from [Link]

-

Exploring s-triazine derivatives as anticancer agents. (2026). Future Medicinal Chemistry. Retrieved from [Link]

-

Protocol for synthesis of di- and tri-substituted s-triazine derivatives. (n.d.). MethodsX. Retrieved from [Link]

-

SAR study of diarylamino-1,3,5-triazine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. (2024). RSC Medicinal Chemistry. Retrieved from [Link]

-

Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and In. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences. Retrieved from [Link]

Sources

- 1. texaschildrens.org [texaschildrens.org]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. troindia.in [troindia.in]

- 6. rsc.org [rsc.org]

- 7. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and in vitro anticancer evaluation of 4,6-diamino-1,3,5-triazine-2-carbohydrazides and -carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. ijpras.com [ijpras.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. merckmillipore.com [merckmillipore.com]

- 16. ijprajournal.com [ijprajournal.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. promega.com.cn [promega.com.cn]

A Theoretical and Mechanistic Dissection of 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine: A Guide for Researchers

This technical guide provides an in-depth theoretical exploration of 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine, a key intermediate in the synthesis of diverse functional molecules. Designed for researchers, scientists, and professionals in drug development, this document elucidates the molecule's structural, electronic, and reactive properties through the lens of computational chemistry, offering a predictive framework to guide experimental design and interpretation.

Introduction: The 1,3,5-Triazine Scaffold and the Significance of 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine

The 1,3,5-triazine (or s-triazine) ring is a privileged scaffold in medicinal chemistry, materials science, and agrochemicals.[1] Its utility is largely derived from the predictable and sequential reactivity of its chlorinated precursors, most notably 2,4,6-trichloro-s-triazine (cyanuric chloride). The ability to control the substitution of the chlorine atoms allows for the precise construction of a vast array of functionalized molecules.[1][2]

4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine (CDTA) is a disubstituted triazine that serves as a versatile building block. The presence of a remaining chlorine atom offers a reactive site for further chemical modification, while the dimethylamino group influences the electronic properties and reactivity of the triazine core. Understanding the theoretical underpinnings of CDTA's structure and reactivity is paramount for its effective utilization in synthesis.

Theoretical Framework: Computational Methodology

The insights presented in this guide are grounded in Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of molecules.[3][4] DFT calculations allow for the prediction of molecular geometries, vibrational frequencies (correlating to IR and Raman spectra), and the energies and distributions of molecular orbitals (HOMO and LUMO), which are fundamental to understanding chemical reactivity.[5][6]

Experimental Protocol: A Standardized DFT Workflow

A typical computational workflow for analyzing molecules like CDTA involves the following steps:

-

Structure Optimization: The initial molecular geometry is optimized to find the lowest energy conformation. This is crucial as all subsequent properties are calculated from this stable structure.

-

Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to predict the vibrational spectrum (IR and Raman).

-

Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are visualized and their energies calculated to assess the molecule's electronic behavior.

Caption: A generalized workflow for the theoretical analysis of 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine using DFT.

Molecular and Electronic Structure

The structure of CDTA is defined by the planar 1,3,5-triazine ring, with the dimethylamino and chloro substituents. DFT calculations, typically employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide precise predictions of bond lengths and angles.[7][8]

Frontier Molecular Orbitals: The Key to Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity.[6]

-

HOMO: The HOMO represents the region of highest electron density and is associated with the molecule's ability to donate electrons (nucleophilicity). For CDTA, the HOMO is expected to have significant contributions from the lone pairs of the nitrogen atoms in the dimethylamino group and the triazine ring.

-

LUMO: The LUMO represents the region most susceptible to receiving electrons (electrophilicity). In CDTA, the LUMO is anticipated to be an antibonding π* orbital of the triazine ring, with a significant coefficient on the carbon atom bonded to the chlorine, indicating this as the primary site for nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

| Parameter | Conceptual Significance | Predicted Location/Nature for CDTA |

| HOMO | Electron-donating ability (nucleophilicity) | Primarily on the nitrogen atoms of the triazine ring and the dimethylamino group. |

| LUMO | Electron-accepting ability (electrophilicity) | Primarily a π* orbital of the triazine ring, localized on the carbon atom attached to the chlorine. |

| HOMO-LUMO Gap | Chemical reactivity and kinetic stability | A moderate gap is expected, indicative of a stable yet reactive molecule. |

Spectroscopic Signatures: A Theoretical and Experimental Correlation

While experimental spectra for CDTA are not widely published, theoretical calculations provide a powerful tool for predicting its spectroscopic features. This predictive capability is invaluable for confirming the identity of synthesized compounds.

Vibrational Spectroscopy (IR and Raman)

Theoretical frequency calculations can predict the infrared (IR) and Raman spectra of CDTA. Key vibrational modes would include:

-

C-N stretching vibrations within the triazine ring.

-

C-Cl stretching vibration , which is a key diagnostic peak.

-

N-(CH₃)₂ stretching and bending modes .

These calculated frequencies, when appropriately scaled, can be compared with experimental data for confirmation of the molecular structure.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts.[9]

For CDTA, the predicted ¹H NMR spectrum would show a singlet for the N-methyl protons and a singlet for the C-H proton on the triazine ring. The ¹³C NMR spectrum would display distinct signals for the triazine ring carbons and the N-methyl carbons. The chemical shifts of the ring carbons are particularly sensitive to the electronic effects of the substituents.

Chemical Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The predominant reaction pathway for chlorotriazines is nucleophilic aromatic substitution (SNAr).[1] The electron-deficient nature of the triazine ring, caused by the three electronegative nitrogen atoms, makes the carbon atoms susceptible to nucleophilic attack. The chlorine atom is an excellent leaving group, facilitating this substitution.

The reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bonded to the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step.

-

Chloride Elimination: The aromaticity of the triazine ring is restored by the expulsion of the chloride ion.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. japsonline.com [japsonline.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. nasc.ac.in [nasc.ac.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. tau.ac.il [tau.ac.il]

Methodological & Application

Protocol for using 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine in peptide synthesis

This Application Note is designed as a comprehensive technical guide for the use of 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine (and its structural analogs) in peptide synthesis.

This guide treats the subject molecule as a Triazine-Based Condensing Reagent (TBCR) . While 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is the most common analog, the mono- or bis-dimethylamino variants function via an identical mechanistic pathway. This protocol focuses on the "In Situ Activation" method, which is the industry standard for maximizing atom economy and minimizing racemization.

Subject Reagent: 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine (Chlorotriazine Derivative)

Methodology: Nucleophilic Aromatic Substitution (

Introduction & Chemical Basis

Triazine-based condensing reagents (TBCRs) have emerged as a powerful alternative to traditional carbodiimides (EDC/DCC) and phosphonium salts (BOP/PyBOP). The core advantage of using a chlorotriazine—specifically 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine —lies in its ability to generate a "Superactive Ester" intermediate when combined with a tertiary amine, typically N-methylmorpholine (NMM).

Why Use This Protocol?

-

Atom Economy: Unlike carbodiimides which generate urea byproducts that are difficult to remove, triazine byproducts (hydroxytriazines) are generally water-soluble or easily removed via mild basic wash.

-

Racemization Control: The reaction proceeds via a concerted mechanism that significantly lowers the risk of epimerization at the C-terminal amino acid compared to HOBt/EDC methods.

-

Scalability: Chlorotriazines are stable solids, non-hygroscopic (unlike BOP reagents), and cost-effective for gram-to-kilogram scale synthesis.

Mechanism of Action

To use this reagent effectively, one must understand the "Kaminski Two-Stage Activation." The chlorotriazine itself is not the direct coupling agent; it is a pro-reagent.

-

Stage 1 (Activation): The chlorotriazine reacts with a tertiary amine (NMM) to form a quaternary ammonium salt (analogous to the commercial reagent DMTMM).[1] This salt is highly reactive toward carboxylates.

-

Stage 2 (Active Ester Formation): The carboxylic acid attacks the ammonium salt, displacing NMM and forming a Triazinyl Active Ester .

-

Stage 3 (Aminolysis): The amine nucleophile attacks the active ester, releasing the hydroxytriazine byproduct and forming the peptide bond.

Mechanistic Pathway Diagram

Caption: The Kaminski Activation Pathway. The chlorotriazine is converted into a reactive ammonium salt by NMM, which then activates the carboxylic acid.

Experimental Protocol

This protocol describes the One-Pot / Two-Stage synthesis, which is preferred for handling the specific reactivity of dimethylamino-substituted triazines.

Materials Required

| Component | Specification | Role |

| Reagent | 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine | Coupling Agent (Electrophile) |

| Activator Base | N-Methylmorpholine (NMM) | Critical: Forms the reactive salt.[1][2][3][4][5] Do not substitute with DIPEA/TEA in the activation step if possible. |

| Solvent | THF (Tetrahydrofuran) or DCM | Anhydrous preferred. THF is optimal for triazine solubility. |

| Carboxylic Acid | N-protected Amino Acid | Substrate 1 |

| Amine | C-protected Amino Acid / Amine | Substrate 2 |

Step-by-Step Methodology

Step 1: Preparation of the Carboxylate Solution[6]

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of the N-protected carboxylic acid in THF (concentration ~0.1 M to 0.2 M).

-

Cool the solution to 0–5 °C using an ice bath.

-

Add 1.2 equivalents of N-Methylmorpholine (NMM).

-

Note: The slight excess of base ensures complete deprotonation of the acid and drives the formation of the ammonium salt.

-

Step 2: Activation (Generation of the Active Ester)[6]

-

Add 1.0–1.1 equivalents of 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine to the cooled mixture.

-

Stir at 0 °C for 30–60 minutes .

-

Observation: A white precipitate (NMM·HCl) typically forms. The formation of this precipitate is a good visual indicator that the activation is proceeding.

-

Technical Insight: The dimethylamino group on your reagent is electron-donating, which may make the ring less electrophilic than the dimethoxy analog (CDMT). If activation is slow (no precipitate), extend stirring to 2 hours or allow to warm to 10 °C.

-

Step 3: Coupling (Aminolysis)[7]

-

Add 1.0 equivalent of the amine component (e.g., amino acid ester).

-

Note: If the amine is supplied as a hydrochloride salt (e.g., H-Gly-OMe·HCl), you must add an additional 1.0 equivalent of NMM to neutralize the salt and free the amine.

-

-

Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) .

-

Stir for 2–4 hours . Monitor reaction progress via TLC or LC-MS.[6]

Step 4: Work-up and Purification

-

Quench: Add a small amount of water or 1M KHSO₄ to quench any unreacted active ester.

-

Extraction: Dilute with EtOAc or DCM.

-

Washing:

-

Wash 2x with 1M KHSO₄ or 10% Citric Acid (Removes NMM and unreacted amine).

-

Wash 2x with Saturated NaHCO₃ (Removes unreacted acid and hydroxytriazine byproduct).

-

Wash 1x with Brine.

-

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Optimization & Troubleshooting Guide

The following decision matrix helps address common issues when using chlorotriazine derivatives.

Caption: Troubleshooting logic for Triazine-mediated coupling.

Quantitative Comparison of Reagent Loading

| Parameter | Standard Protocol | Difficult Couplings (Steric Bulk) |

| Chlorotriazine | 1.0 – 1.1 eq | 1.2 – 1.5 eq |

| NMM (Base) | 1.2 eq | 1.5 – 2.0 eq |

| Temperature | 0 °C | RT |

| Time | 3 – 5 hours | 12 – 24 hours |

References

-

Kaminski, Z. J. (2000).[8] Triazine-based condensing reagents.[1][2][3][6][7][8][9][10][11][12] Biopolymers, 55(2), 140–164.[8]

- Foundational text on the mechanism of triazine activation and the form

-

Kunishima, M., et al. (1999). 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride: An Efficient Condensing Agent Leading to the Formation of Amides and Esters.[4][11] Tetrahedron, 55(46), 13159-13170.

- Describes the isolation and usage of the quaternary ammonium salt (DMTMM)

-

Al-Warhi, T., et al. (2012). Synthesis of 2-(4,6-Dimethoxy-1,3,5-triazin-2-yloxyimino) Derivatives: Application in Solution Peptide Synthesis. Molecules, 17(12).

- Provides comparative data on racemization and yield using chlorotriazine precursors.

-

BenchChem Application Note. (2025). Application Notes and Protocols for 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT).

- General industrial protocols for handling chlorotriazine solids.

Sources

- 1. DMTMM - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 2-(4,6-Dimethoxy-1,3,5-triazin-2-yloxyimino) Derivatives: Application in Solution Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. bibliotekanauki.pl [bibliotekanauki.pl]

- 8. Triazine-based condensing reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Reagent of the month - March- DMTMM - SigutLabs [sigutlabs.com]

- 12. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols for 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine as a Coupling Reagent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine as a coupling reagent in organic synthesis. While less documented than its methoxy-substituted analogue, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), this reagent offers a valuable alternative for amide and ester bond formation. These notes detail the mechanistic principles, provide adaptable experimental protocols, and offer practical insights for its successful implementation in research and development settings.

Introduction to Triazine-Based Coupling Reagents

Triazine-based coupling reagents have become indispensable tools in modern organic synthesis, particularly for the formation of amide and ester linkages.[1] Their popularity stems from their efficiency, operational simplicity, and the often water-soluble nature of their byproducts, which simplifies reaction workup.[1] The reactivity of these reagents is rooted in the electron-deficient nature of the triazine ring, which facilitates the activation of carboxylic acids.

4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine belongs to this versatile class of reagents. Structurally similar to the widely used CDMT, it features a dimethylamino group in place of one of the methoxy groups. This substitution is expected to modulate the reactivity of the reagent. The electron-donating nature of the dimethylamino group may slightly decrease the electrophilicity of the triazine ring compared to CDMT, potentially influencing reaction kinetics. However, it remains a highly effective reagent for promoting the condensation of carboxylic acids with amines and alcohols.

Mechanism of Action: The Formation of an Activated Ester

The efficacy of 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine as a coupling reagent lies in its ability to convert a carboxylic acid into a highly reactive activated ester intermediate. This process is typically facilitated by a tertiary amine base, such as N-methylmorpholine (NMM), which serves to both deprotonate the carboxylic acid and scavenge the HCl generated during the reaction.

The proposed mechanism proceeds as follows:

-

Activation of the Triazine: In the presence of a tertiary amine, the chlorotriazine can form a more reactive quaternary ammonium salt.

-

Formation of the Activated Ester: The carboxylate anion attacks the electron-deficient carbon atom of the triazine ring, displacing the chloride ion to form a triazinyl-activated ester. This intermediate is highly susceptible to nucleophilic attack.

-

Nucleophilic Acyl Substitution: The amine or alcohol nucleophile attacks the carbonyl carbon of the activated ester.

-

Product Formation and Byproduct Release: This attack leads to the formation of the desired amide or ester bond and the release of a water-soluble N,N-dimethyl-1,3,5-triazin-2-amine-4-ol byproduct.

Experimental Protocols: Adapted for Versatility

While specific, optimized protocols for 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine are not as prevalent in the literature as for CDMT, the following procedures, adapted from well-established methods for related triazines, serve as an excellent starting point for a wide range of substrates.[2]

This protocol describes a one-pot procedure for the synthesis of amides from a carboxylic acid and an amine.

Materials:

-

Carboxylic Acid (1.0 eq)

-

Amine (1.0-1.2 eq)

-

4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine (1.0-1.1 eq)

-

N-methylmorpholine (NMM) (1.0-1.2 eq)

-

Anhydrous solvent (e.g., THF, DMF, CH2Cl2, or Ethyl Acetate)

Procedure:

-

To a clean, dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and 4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine (1.05 eq).

-

Add the anhydrous solvent to the flask.

-

Stir the mixture at room temperature to ensure dissolution or a fine suspension.

-

Add N-methylmorpholine (1.1 eq) dropwise to the stirred mixture. A slight exotherm may be observed.

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the activated ester. The progress of this step can be monitored by TLC or LC-MS if desired.

-

Add the amine (1.0 eq) to the reaction mixture.

-

Continue to stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 2-12 hours). Gentle heating (e.g., to 40-50 °C) may be required for less reactive substrates.

-

Work-up:

-

Extractive Work-up: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

-

Precipitative Work-up: If the product is a solid and insoluble in water, the reaction mixture can be poured into water to precipitate the product, which is then collected by filtration.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Note on Adaptation: Due to the potential for slightly lower reactivity compared to CDMT, it is advisable to monitor the reaction closely. If the reaction is sluggish, increasing the reaction time, elevating the temperature, or using a slight excess of the coupling reagent and base may be beneficial.

The esterification protocol is similar to amidation, with the amine being replaced by an alcohol.

Materials:

-

Carboxylic Acid (1.0 eq)

-

Alcohol (1.0-1.5 eq)

-

4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine (1.1-1.2 eq)

-

N-methylmorpholine (NMM) (1.1-1.5 eq)

-

Anhydrous solvent (e.g., THF, CH2Cl2)

Procedure:

-